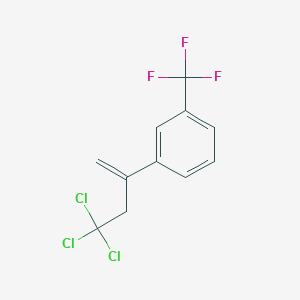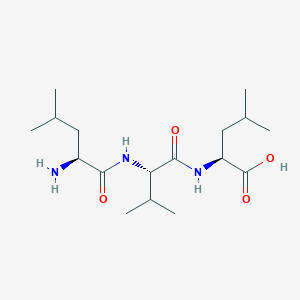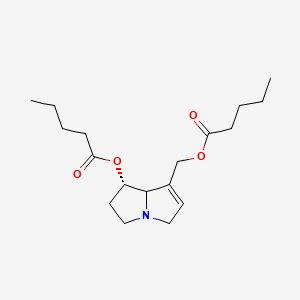![molecular formula C13H19FO3 B14606968 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol CAS No. 58021-24-2](/img/structure/B14606968.png)
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 2-methoxy-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride to deprotonate the phenol, followed by the addition of the alkyl halide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways by modulating the activity of its molecular targets, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 1-[(4-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(4-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(4-Methylphenyl)methoxy]-2-(methoxymethyl)butan-2-ol
Uniqueness
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
特性
CAS番号 |
58021-24-2 |
|---|---|
分子式 |
C13H19FO3 |
分子量 |
242.29 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C13H19FO3/c1-3-13(15,9-16-2)10-17-8-11-4-6-12(14)7-5-11/h4-7,15H,3,8-10H2,1-2H3 |
InChIキー |
KELAWPZDYBCJTB-UHFFFAOYSA-N |
正規SMILES |
CCC(COC)(COCC1=CC=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


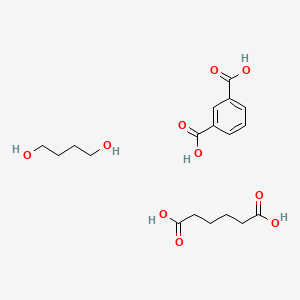
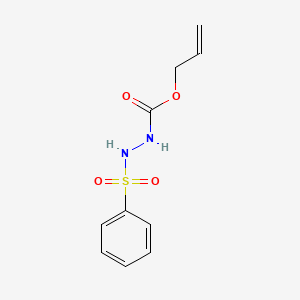
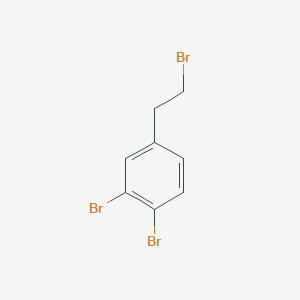
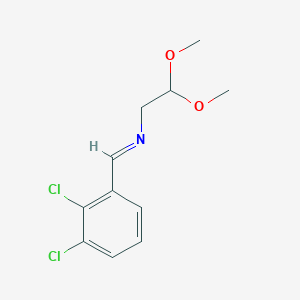
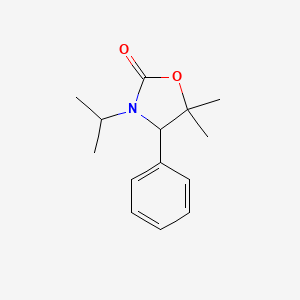
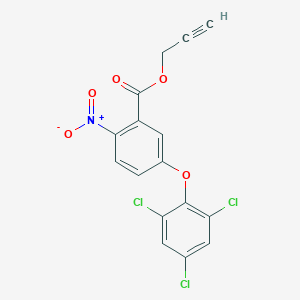
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
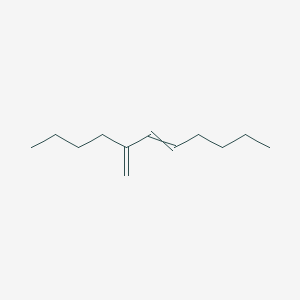
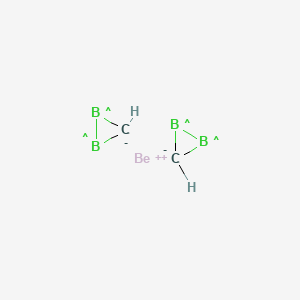
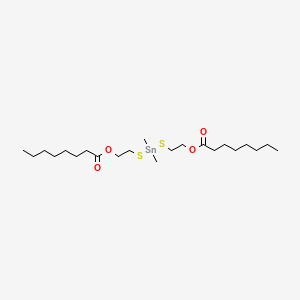
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
